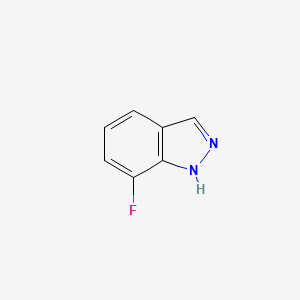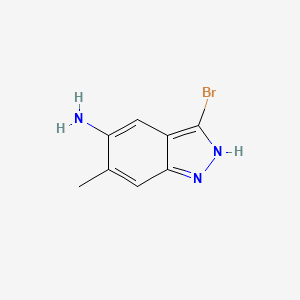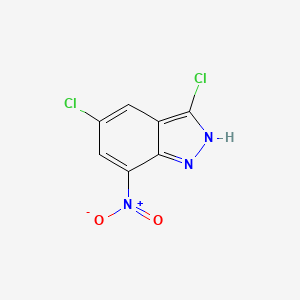
Ac-IETD-AMC
Übersicht
Beschreibung
Ac-Ile-Glu-Thr-Asp-AMC is a fluorogenic substrate for Caspase 8 and Granzyme B . Caspase 8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli . Granzyme B is a serine protease found in cytotoxic T-cells and NK cells .
Molecular Structure Analysis
The molecular formula of Ac-Ile-Glu-Thr-Asp-AMC is C31H41N5O12 . The molecule contains a total of 90 bonds, including 49 non-H bonds, 15 multiple bonds, 17 rotatable bonds, 9 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 ester (aliphatic), 5 secondary amides (aliphatic), 3 hydroxyl groups, and 1 secondary alcohol .
Physical And Chemical Properties Analysis
The molecular weight of Ac-Ile-Glu-Thr-Asp-AMC is 675.7 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.7 .
Wissenschaftliche Forschungsanwendungen
Caspase-Aktivitätsassays
Ac-IETD-AMC wird häufig in Caspase-Aktivitätsassays verwendet, um die Aktivität von Caspase-Enzymen zu messen, die eine entscheidende Rolle bei der Apoptose oder dem programmierten Zelltod spielen. Beispielsweise wurde es in Studien zur Untersuchung der Abtötung von Mycobacterium tuberculosis in Makrophagen eingesetzt .
Fluoreszierendes Caspase-8-Substrat
Als fluorogenes Substrat für Caspase-8 und Granzym B wird this compound verwendet, um die Enzymaktivität zu überwachen, indem nach der Spaltung ein fluoreszierendes Signal freigesetzt wird. Diese Anwendung ist unerlässlich in der Forschung, die sich auf die Zell-Apoptose und die Immunantwort konzentriert .
Studien zur Apoptose-Induktion
In der Forschung, die die Induktion der Apoptose in Krebszellen untersucht, wurde this compound verwendet, um die Aktivierung von Caspase-Enzymen durch verschiedene Verbindungen zu beurteilen, z. B. Rutheniumkomplexe in Hepatozellkarzinomzellen .
Hochdruck-induzierte Apoptose
this compound findet Anwendung in der Untersuchung von hochdruckinduzierter Apoptose, wobei es hilft, die Aktivierung intrinsischer und extrinsischer Pfade zu verstehen, die unter extremen physikalischen Bedingungen zum Zelltod führen .
Wirkmechanismus
Target of Action
Ac-Ile-Glu-Thr-Asp-AMC, also known as Ac-IETD-AMC, is a fluorogenic substrate primarily targeted towards caspase-8 and granzyme B . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in various vital cellular processes, including apoptosis, proliferation, differentiation, and inflammatory response .
Mode of Action
The interaction of Ac-Ile-Glu-Thr-Asp-AMC with its targets involves the hydrolysis of the substrate by caspase-8, which generates a highly fluorescent product, 7-amido-4-methylcoumarin (AMC) . This fluorescence can be monitored and used to measure the activity of caspase-8 in biological samples .
Biochemical Pathways
The action of Ac-Ile-Glu-Thr-Asp-AMC is closely tied to the apoptosis pathway. Apoptosis, or programmed cell death, is a crucial process in maintaining cellular homeostasis. Caspases, the primary targets of Ac-Ile-Glu-Thr-Asp-AMC, play a central role in the execution of apoptosis . The activation of caspase-8, in particular, is a critical step in the extrinsic apoptosis pathway .
Pharmacokinetics
The pharmacokinetic properties of Ac-Ile-Glu-Thr-Asp-AMC are crucial for its function as a research tool. It is soluble in DMSO and should be diluted with a buffer at pH 7.5 for use . The compound’s molecular weight is 675.68 , which may influence its distribution and elimination in biological systems.
Result of Action
The hydrolysis of Ac-Ile-Glu-Thr-Asp-AMC by caspase-8 results in the generation of the highly fluorescent 7-amido-4-methylcoumarin (AMC) . This fluorescence can be detected and quantified, providing a measure of caspase-8 activity in the sample. Therefore, the use of Ac-Ile-Glu-Thr-Asp-AMC can help in studying the role of caspase-8 in apoptosis and potentially in various diseases where apoptosis is dysregulated .
Biochemische Analyse
Biochemical Properties
Ac-Ile-Glu-Thr-Asp-AMC serves as a substrate for caspase 8 and granzyme B. Caspase 8 is a cysteine protease involved in apoptosis induced by Fas and other stimuli. It is an attractive therapeutic target for various degenerative disorders. Granzyme B is a serine protease found in cytotoxic T-cells and natural killer cells. It cleaves and activates several caspases involved in apoptosis. The interaction between Ac-Ile-Glu-Thr-Asp-AMC and these enzymes results in the release of free fluorescent 7-amino-4-methylcoumarin, which can be quantified by its fluorescence emission .
Cellular Effects
Ac-Ile-Glu-Thr-Asp-AMC influences cellular processes by serving as a substrate for caspase 8 and granzyme B, thereby facilitating the study of apoptosis. The cleavage of Ac-Ile-Glu-Thr-Asp-AMC by these enzymes leads to the activation of downstream caspases, which execute the apoptotic program. This process affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to cell death .
Molecular Mechanism
The molecular mechanism of Ac-Ile-Glu-Thr-Asp-AMC involves its cleavage by caspase 8 and granzyme B. Caspase 8, upon activation, cleaves Ac-Ile-Glu-Thr-Asp-AMC at the aspartic acid residue, releasing the fluorescent 7-amino-4-methylcoumarin. This cleavage event is a critical step in the apoptotic cascade, leading to the activation of other caspases and the execution of apoptosis. Granzyme B, released by cytotoxic T-cells and natural killer cells, also cleaves Ac-Ile-Glu-Thr-Asp-AMC, contributing to the apoptotic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ac-Ile-Glu-Thr-Asp-AMC can be observed over time by monitoring the fluorescence emission of the released 7-amino-4-methylcoumarin. The stability and degradation of Ac-Ile-Glu-Thr-Asp-AMC are crucial factors in these studies. It is typically stored at -20°C or below to maintain its stability. Long-term effects on cellular function can be assessed by conducting in vitro or in vivo studies, where the sustained activity of caspase 8 and granzyme B can be monitored .
Dosage Effects in Animal Models
The effects of Ac-Ile-Glu-Thr-Asp-AMC vary with different dosages in animal models. At optimal dosages, it effectively serves as a substrate for caspase 8 and granzyme B, facilitating the study of apoptosis. At high doses, it may exhibit toxic or adverse effects, potentially interfering with normal cellular functions. Threshold effects can be observed, where a minimum concentration of Ac-Ile-Glu-Thr-Asp-AMC is required to elicit a measurable response .
Metabolic Pathways
Ac-Ile-Glu-Thr-Asp-AMC is involved in the apoptotic pathway, where it serves as a substrate for caspase 8 and granzyme B. These enzymes cleave Ac-Ile-Glu-Thr-Asp-AMC, leading to the activation of downstream caspases and the execution of apoptosis. The metabolic flux and metabolite levels can be influenced by the activity of these enzymes, as they regulate the progression of the apoptotic process .
Transport and Distribution
Within cells, Ac-Ile-Glu-Thr-Asp-AMC is transported and distributed to regions where caspase 8 and granzyme B are active. It may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments. The accumulation of Ac-Ile-Glu-Thr-Asp-AMC in these regions allows for efficient cleavage by the target enzymes, leading to the release of fluorescent 7-amino-4-methylcoumarin .
Subcellular Localization
The subcellular localization of Ac-Ile-Glu-Thr-Asp-AMC is primarily determined by the activity of caspase 8 and granzyme B. These enzymes are typically found in the cytoplasm and are recruited to specific sites during apoptosis. Ac-Ile-Glu-Thr-Asp-AMC may be directed to these sites through targeting signals or post-translational modifications, ensuring its availability for cleavage by the enzymes. This localization is essential for the efficient execution of the apoptotic program .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCBVQZQSFKHQ-HGZCCCDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Ac-Ile-Glu-Thr-Asp-AMC in studying apoptosis induced by ω-3 polyunsaturated fatty acids?
A: Ac-Ile-Glu-Thr-Asp-AMC is a substrate that becomes fluorescent upon cleavage by active caspase-8. In the provided research, this property was used to assess the activity of caspase-8 in HL-60 cells treated with ω-3 polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) [, ]. Increased fluorescence indicated higher caspase-8 activity, suggesting its involvement in the apoptotic pathway triggered by ω-3 PUFAs.
Q2: How does Ac-Ile-Glu-Thr-Asp-AMC help confirm the role of caspase-8 in ω-3 PUFA-induced apoptosis?
A: Researchers used Ac-IETD-CHO, a specific inhibitor of caspase-8, alongside Ac-Ile-Glu-Thr-Asp-AMC to confirm the role of caspase-8 in the observed apoptosis []. When HL-60 cells were co-cultured with ω-3 PUFAs and Ac-IETD-CHO, the fluorescence signal from Ac-Ile-Glu-Thr-Asp-AMC decreased, indicating reduced caspase-8 activity. This reduction in activity correlated with a decrease in apoptosis, confirming caspase-8 as a key player in the apoptotic pathway activated by ω-3 PUFAs.
Q3: What are the implications of understanding the role of caspases in apoptosis for cancer research?
A: The research highlights the potential of ω-3 PUFAs and transmembrane TNFα as anti-cancer agents, as they were shown to induce apoptosis in HL-60 cells [, ]. Understanding the role of caspases, particularly caspase-8, in this process opens avenues for developing targeted therapies. By manipulating caspase activity, researchers could potentially enhance the sensitivity of cancer cells to treatments or develop new therapeutic strategies altogether.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




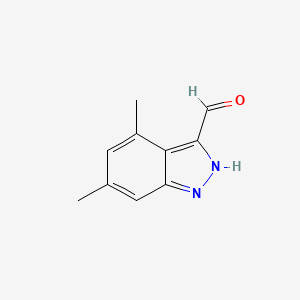




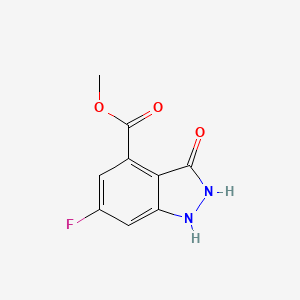
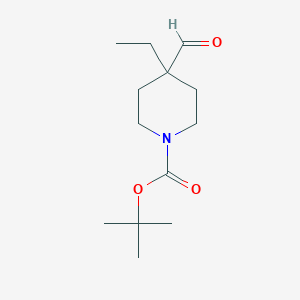
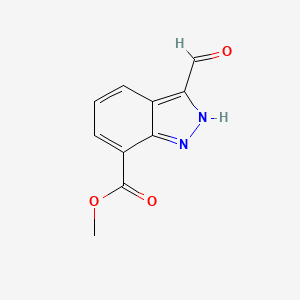
![2-Bromo-6-(tert-butyl)benzo[d]thiazole](/img/structure/B1343706.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1343707.png)
